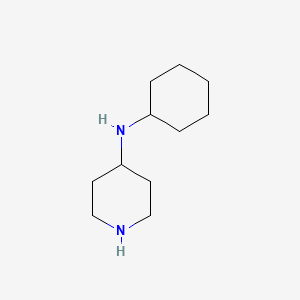

N-cyclohexylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexylpiperidin-4-amine” is a chemical compound with the CAS Number: 1452484-36-4 and a molecular weight of 255.23 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which “N-cyclohexylpiperidin-4-amine” is a part of, involves the condensation reaction between a primary amine and an aldehyde or ketone in a suitable solvent such as methanol . This process is part of a larger group of organic compounds known as Schiff bases .

Chemical Reactions Analysis

Piperidine derivatives, like “N-cyclohexylpiperidin-4-amine”, are utilized in various ways due to their diverse group of organic compounds. They are synthesized by intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

“N-cyclohexylpiperidin-4-amine” has a molecular weight of 255.23 . Its physical and chemical properties can be analyzed using various methods, but specific details about its properties are not available in the search results.

Scientific Research Applications

Osmotically Driven Membrane Processes : N-cyclohexylpiperidin-4-amine, specifically 1-Cyclohexylpiperidine (CHP), was explored as a draw solute for osmotically driven membrane processes. This solvent demonstrated compatibility with polyamide thin film composite membranes and could be effectively used in water recovery systems (Orme & Wilson, 2015).

Electrophilic Aminations with Oxaziridines : Cyclohexylpiperidines were utilized in electrophilic amination reactions. This process facilitates the synthesis of various nitrogen-containing compounds, which are important in the creation of pharmaceuticals and other chemical products (Andreae & Schmitz, 1991).

Mass Transport Properties in Solvents : The compound was also studied for its mass transport properties in switchable polarity solvents (SPS). Understanding these properties is crucial for applications in membrane-based separation processes (Wilson & Orme, 2015).

Synthesis of Perfluorochemicals for Blood Substitutes : Research on the electrochemical fluorination of N-cyclohexylpiperidines and other cyclic amines has been conducted for synthesizing perfluorochemicals, which are used as blood substitutes (Ono et al., 1989).

Catalysis for Chemical Synthesis : The compound has been utilized in various catalytic processes, including the synthesis of dihydroquinoxaline derivatives. These processes are important for creating structures found in natural products and bioactive molecules (Huang et al., 2019).

Yeast-Mediated Reduction in Chemical Synthesis : Research has explored the use of yeast in the reduction of β-keto amides derived from cyclic amines, demonstrating potential methodologies for chiral synthesis in pharmaceutical applications (Saxon, Leisch & Hudlický, 2008).

properties

IUPAC Name |

N-cyclohexylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAXYVOABONBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylpiperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)

![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)

![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)